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Introduction
The rise of multidrug-resistant (MDR) Klebsiella pneumoniae poses a significant threat to global

public health. The outer membrane of Gram-negative bacteria like K. pneumoniae acts as a

formidable barrier, preventing many antibiotics from reaching their intracellular targets. SPR741
is a novel, investigational antibiotic potentiator designed to overcome this challenge. A

derivative of polymyxin B, SPR741 has been chemically modified to reduce its intrinsic

antibacterial activity and toxicity while retaining its ability to disrupt the outer membrane of

Gram-negative bacteria.[1][2][3][4] This disruption increases the permeability of the bacterial

cell wall, allowing co-administered antibiotics to penetrate the cell and exert their therapeutic

effects against otherwise resistant strains.[1][3][5] These application notes provide a summary

of key data and detailed protocols for researchers investigating the use of SPR741 to combat

antibiotic-resistant K. pneumoniae.

Mechanism of Action
SPR741 acts as an antibiotic adjuvant by targeting the outer membrane of Gram-negative

bacteria.[4] Unlike polymyxin B, which exhibits a dual action on both the outer and cytoplasmic

membranes, SPR741's activity is predominantly focused on the outer membrane.[1][5] It

interacts with the lipopolysaccharide (LPS) in the outer leaflet, causing significant
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disorganization and perturbation of the membrane structure.[1] This disruption creates

openings in the outer membrane, thereby increasing its permeability to other molecules,

including antibiotics that would typically be excluded.[2][3] This potentiation mechanism allows

for the resensitization of resistant K. pneumoniae strains to a range of antibiotics.
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Caption: Mechanism of SPR741 in potentiating antibiotic activity.
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Data Presentation
The following tables summarize the in vitro and in vivo efficacy of SPR741 in combination with

various antibiotics against Klebsiella pneumoniae.

Table 1: In Vitro Synergy of SPR741 with Macrolides
against Drug-Resistant K. pneumoniae[6][7]

K. pneumoniae
Strain

Antibiotic
MIC Alone
(µg/mL)

MIC in
Combination
with SPR741
(µg/mL)

Fold
Reduction in
MIC

XDR KPWANG Erythromycin >1024 16 >64

Clarithromycin >1024 32 >32

XDR KPLUO Erythromycin >1024 32 >32

Clarithromycin >1024 32 >32

PDR LH2020 Erythromycin >1024 16 >64

Clarithromycin >1024 32 >32

ATCC 700603 Erythromycin >1024 7 >146

Clarithromycin >1024 5 >204

XDR: Extensively Drug-Resistant; PDR: Pandrug-Resistant. SPR741 concentration was

variable in the checkerboard assay, the MIC of the combination is reported.

Table 2: In Vivo Efficacy of SPR741 and Rifampicin in a
Murine Thigh Infection Model[8]
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K. pneumoniae Strain Treatment Group
Bacterial Burden (Log10
CFU/g) Reduction vs.
Control

IR60 (blaNDM-1)
SPR741 (40mg/kg) +

Rifampicin
3.7

ATCC BAA 2146 (blaNDM-1)
SPR741 (≤20mg/kg) +

Rifampicin
1.6

Table 3: In Vitro Activity of SPR741 in Combination with
Beta-Lactams against K. pneumoniae[9]

K. pneumoniae
Phenotype

Antibiotic MIC90 Alone (mg/L)
MIC90 with SPR741
(8 mg/L) (mg/L)

ESBL-producing
Piperacillin-

tazobactam
>64 16

KPC-producing Temocillin 16 >32

MBL-producing Mecillinam >256 >256

OXA-48-like-

producing

Piperacillin-

tazobactam
>64 >64

ESBL: Extended-Spectrum Beta-Lactamase; KPC: Klebsiella pneumoniae Carbapenemase;

MBL: Metallo-beta-lactamase.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Protocol 1: Checkerboard Synergy Assay
This protocol is used to determine the synergistic activity of SPR741 with a partner antibiotic

against K. pneumoniae.
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Checkerboard Synergy Assay Workflow

Prepare bacterial inoculum of K. pneumoniae to 0.5 McFarland standard

Inoculate all wells with the prepared bacterial suspension

Prepare serial dilutions of Antibiotic A (SPR741) in a 96-well plate (horizontally) Prepare serial dilutions of Antibiotic B (partner antibiotic) in the same 96-well plate (vertically)

Incubate the plate at 37°C for 16-20 hours

Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by visual inspection of turbidity

Calculate the Fractional Inhibitory Concentration (FIC) Index

Interpret the results:
FIC ≤ 0.5: Synergy

0.5 < FIC ≤ 4: Additive/Indifference
FIC > 4: Antagonism

Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.

Materials:

K. pneumoniae isolate
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Cation-adjusted Mueller-Hinton Broth (CAMHB)

SPR741

Partner antibiotic

96-well microtiter plates

0.5 McFarland turbidity standard

Spectrophotometer

Procedure:

Bacterial Inoculum Preparation: Culture the K. pneumoniae isolate on an appropriate agar

plate overnight. Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5

McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB

to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate

wells.

Antibiotic Dilution:

Prepare a stock solution of SPR741 and the partner antibiotic.

In a 96-well plate, perform serial twofold dilutions of SPR741 along the x-axis and the

partner antibiotic along the y-axis in CAMHB.

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial

suspension.

Incubation: Incubate the plate at 37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of the antibiotic(s) that completely

inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.

FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index as

follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in

combination / MIC of drug B alone)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b11930326?utm_src=pdf-body
https://www.benchchem.com/product/b11930326?utm_src=pdf-body
https://www.benchchem.com/product/b11930326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation:

Synergy: FIC index ≤ 0.5

Additive/Indifference: 0.5 < FIC index ≤ 4.0

Antagonism: FIC index > 4.0

Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of SPR741 in combination with

a partner antibiotic over time.

Materials:

K. pneumoniae isolate

CAMHB

SPR741

Partner antibiotic

Sterile culture tubes

Shaking incubator

Agar plates for colony counting

Procedure:

Inoculum Preparation: Prepare a mid-logarithmic phase culture of K. pneumoniae in

CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in

multiple sterile tubes.

Treatment Groups: Prepare the following treatment groups in the culture tubes:

Growth control (no antibiotic)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b11930326?utm_src=pdf-body
https://www.benchchem.com/product/b11930326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SPR741 alone (at a specific concentration, e.g., 1x or 2x MIC)

Partner antibiotic alone (at a specific concentration)

SPR741 and partner antibiotic in combination

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time

points (e.g., 0, 2, 4, 6, 8, 24 hours), collect an aliquot from each tube.

Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate

them onto appropriate agar plates. Incubate the plates overnight at 37°C.

Data Analysis: Count the number of colonies (CFU/mL) for each time point and treatment

group. Plot the log10 CFU/mL against time. A synergistic effect is typically defined as a ≥ 2-

log10 decrease in CFU/mL at 24 hours by the combination compared to the most active

single agent.

Protocol 3: Neutropenic Murine Thigh Infection Model
This in vivo model evaluates the efficacy of SPR741 combinations in a mammalian system.[6]

[7]
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Murine Thigh Infection Model Workflow

Induce neutropenia in mice (e.g., with cyclophosphamide)

Infect the thigh muscle of mice with a standardized inoculum of K. pneumoniae

Initiate treatment with different regimens (e.g., vehicle control, SPR741 alone, partner antibiotic alone, combination)

Continue treatment for a specified duration (e.g., 24 hours)

Euthanize mice and harvest the thigh tissue

Homogenize the thigh tissue and plate serial dilutions to determine bacterial burden (CFU/g)

Analyze the data to compare the efficacy of different treatment groups

Click to download full resolution via product page

Caption: Workflow for the neutropenic murine thigh infection model.

Materials:
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Specific pathogen-free mice

Cyclophosphamide (or other neutropenia-inducing agent)

K. pneumoniae isolate

SPR741

Partner antibiotic

Sterile saline and other necessary reagents for injection

Tissue homogenizer

Agar plates for colony counting

Procedure:

Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of

cyclophosphamide on days -4 and -1 before infection.

Infection: On day 0, inject a standardized inoculum of K. pneumoniae (e.g., 10^6 CFU) into

the thigh muscle of the mice.

Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the different

regimens (vehicle control, SPR741 alone, partner antibiotic alone, and the combination)

administered via a clinically relevant route (e.g., intravenous or subcutaneous).

Euthanasia and Tissue Harvest: At a predetermined endpoint (e.g., 24 hours post-treatment

initiation), euthanize the mice and aseptically remove the infected thigh muscle.

Determination of Bacterial Burden: Weigh the thigh tissue, homogenize it in sterile saline,

and perform serial dilutions. Plate the dilutions onto appropriate agar to determine the

number of CFU per gram of tissue.

Data Analysis: Compare the bacterial burden in the different treatment groups. A significant

reduction in the bacterial load in the combination group compared to the single-agent and

control groups indicates in vivo efficacy.
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Conclusion
SPR741 represents a promising approach to combatting antibiotic resistance in Klebsiella

pneumoniae. By disrupting the outer membrane, it potentiates the activity of a wide range of

antibiotics, potentially restoring their efficacy against multidrug-resistant strains. The protocols

and data presented here provide a framework for researchers to further explore the potential of

SPR741 in preclinical and clinical development. Further investigation into the optimal antibiotic

partners and the clinical utility of SPR741-based combination therapies is warranted.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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